Product packaging for Levanbiose(Cat. No.:CAS No. 101373-00-6)

Levanbiose

Cat. No.: B172160
CAS No.: 101373-00-6
M. Wt: 342.3 g/mol
InChI Key: FEXBYMWJVRXRSN-TWOHWVPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levanbiose (CAS 101373-00-6) is a disaccharide consisting of two fructose units joined by a β-2,6-glycosidic linkage . It is a fundamental structural unit and key enzymatic hydrolysis product of levan, a β-2,6-linked fructan polymer that serves as a reserve carbohydrate in various plants and microorganisms . This compound is invaluable in carbohydrate research, particularly for studying fructan metabolism. It is produced through the enzymatic degradation of levan by specific levanases, such as 2,6-β-D-fructan 6-levanbiohydrolase (EC 3.2.1.64), which cleave the polymer to release this compound as a sole or primary product . Researchers utilize this compound as a critical substrate to investigate the mechanism and specificity of glycoside hydrolase family enzymes, including levan fructotransferases (LFTase) which convert levan into cyclic difructose dianhydrides (DFA-IV) . Its role extends to exploring uptake and metabolic pathways in microorganisms, providing insights into plant-microbe interactions and carbon cycling . With a molecular formula of C₁₂H₂₂O₁₁ and a molecular weight of 342.30 g/mol, this compound is supplied as a high-purity oligosaccharide to support reliable and reproducible biochemical enzyme assays, analytical testing, and other fundamental research applications . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B172160 Levanbiose CAS No. 101373-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R)-5-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-2-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-5-7(16)10(19)12(4-15,23-5)21-2-6-8(17)9(18)11(20,3-14)22-6/h5-10,13-20H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXBYMWJVRXRSN-TWOHWVPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(CO)OCC2C(C(C(O2)(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938832
Record name 6-O-Hex-2-ulofuranosylhex-2-ulofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17669-60-2
Record name 6-O-Hex-2-ulofuranosylhex-2-ulofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Enzymatic Transformations of Levanbiose

Enzymatic Pathways of Levanbiose Synthesis

This compound can be produced through enzymatic pathways, primarily involving the action of levansucrases and levan-degrading enzymes. smolecule.com

Levansucrase-Mediated Fructosyl Transfer Reactions

Levansucrases (LSs, EC 2.4.1.10) are key enzymes in the synthesis of β-2,6-linked fructans, including levan (B1592505) and levan-type fructooligosaccharides (FOSs), from sucrose (B13894). nih.govmdpi.comnih.gov These enzymes catalyze the transfer of a fructosyl moiety from a donor molecule to an acceptor molecule. nih.govnih.gov

Sucrose serves as the primary fructosyl donor for levansucrases. nih.govmdpi.comnih.gov The enzymatic reaction involves the cleavage of the glycosidic linkage in sucrose, leading to the formation of a covalent fructosyl-enzyme intermediate and the release of glucose. nih.govmdpi.comsemanticscholar.org The fructosyl moiety is then transferred from the enzyme to an acceptor molecule. nih.govmdpi.comsemanticscholar.org

Sucrose can also act as an acceptor molecule in transfructosylation reactions catalyzed by levansucrase. nih.gov This dual role of sucrose is fundamental to the initiation and elongation of levan chains and the formation of various fructooligosaccharides. nih.govresearchgate.net Studies have shown that sucrose analogues can also be utilized as fructosyl donors and acceptors by levansucrase. mcgill.ca

Levansucrases exhibit a degree of acceptor specificity, meaning they can transfer the fructosyl residue to various molecules in addition to sucrose or growing levan chains. nih.govmcgill.canih.gov Acceptors can include fructose (B13574), glucose, other monosaccharides, disaccharides, oligosaccharides, and even some alcohols. nih.govmcgill.canih.govplos.org

The relaxed acceptor specificity of some levansucrases, such as Bacillus subtilis SacB, is responsible for the formation of several levan series and contributes to the final low molecular weight levan distribution. nih.gov The transfer of the fructosyl residue to an acceptor molecule results in the elongation of the acceptor by one fructosyl unit. nih.gov The structural requirements for acceptors have been investigated, showing that different sugars can be utilized with varying efficiencies. researchgate.netmcgill.ca

A defining characteristic of levansucrase activity is the formation of β-2,6 glycosidic linkages between the transferred fructosyl residue and the acceptor molecule. nih.govmdpi.comnih.govmcgill.catandfonline.com This specific linkage is responsible for the structure of levan and levan-type FOSs. nih.govmdpi.comnih.gov The enzyme catalyzes this linkage formation with high regio- and stereo-specificity. mcgill.ca

Experimental evidence, such as studies using isotopically labeled fructose, has confirmed that the fructofuranosyl residue from sucrose is transferred to link at its C2 position with the C6 position of the acceptor molecule, forming the characteristic β-2,6 bond. tandfonline.com

Acceptor Specificity and Fructosyl Residue Transfer

Levan-Degrading Enzymes in this compound Production

While levansucrases synthesize levan, this compound is primarily produced through the hydrolysis of levan by specific levan-degrading enzymes (LDEs). smolecule.com These enzymes cleave the β-2,6 linkages within the levan polymer. smolecule.com

β-(2,6)-Fructan 6-levanbiohydrolase (EC 3.2.1.64), also known as this compound-producing levanase, is a type of LDE that specifically hydrolyzes levan into this compound. nih.govnih.govuniprot.orgontosight.ai This enzyme acts as an exohydrolase, cleaving successive disaccharide residues as this compound from the end of the levan chain. nih.govuniprot.orgontosight.ai

Studies on enzymes like the 2,6-β-d-fructan 6-levanbiohydrolase from Streptomyces exfoliatus F3-2 have demonstrated its specificity towards the β-2,6-fructosidic linkages of levan, yielding this compound as a major degradation product. nih.govjst.go.jp This specificity is crucial for the targeted production of this compound from levan. nih.gov The enzyme's activity and stability are influenced by factors such as pH and temperature. nih.gov For instance, the enzyme from S. exfoliatus F3-2 showed optimal activity at pH 5.5 and 60°C and was stable within a pH range of 3.5 to 8.0 and up to 50°C. nih.gov

Some levansucrases also possess intrinsic levanase activity, contributing to the hydrolysis of levan, particularly smaller chains. plos.orgijstr.org This hydrolytic activity can influence the final product distribution, including the formation of oligosaccharides. plos.org

Data on the activity of 2,6-beta-fructan 6-levanbiohydrolase from Streptomyces exfoliatus F3-2:

PropertyValue
Molecular Weight54,000 (SDS-PAGE), 60,000 (gel filtration) nih.gov
Isoelectric Point4.7 nih.gov
Optimal pH5.5 nih.gov
Optimal Temperature60°C nih.gov
Stable pH Range3.5 - 8.0 nih.gov
Stable TemperatureUp to 50°C nih.gov
Major ProductThis compound nih.gov
Mode of ActionExo-acting nih.gov

The activity of levanbiohydrolase can be distinguished from endo-levanases, which cleave levan chains randomly, by its consistent production of this compound throughout the reaction. acs.org

This compound: Biosynthesis, Enzymatic Transformations, and Regulation

This compound (O-β-D-fructofuranosyl-(2→6)-D-fructofuranoside) is a disaccharide composed of two fructose units linked by a β-2,6-glycosidic bond. It is derived from levan, a β-2,6-linked fructan polymer, through enzymatic hydrolysis by endolevanases or levan fructotransferases (LFTases). this compound serves as a critical intermediate in levan metabolism and has applications in functional foods due to its prebiotic properties and low cariogenicity.

This compound is primarily produced through the enzymatic degradation of levan . Levan itself is synthesized from sucrose by levansucrases, which catalyze the transfer of fructose units from sucrose to form β-2,6 glycosidic linkages mdpi.commdpi.com.

Endo-Levanase and Exo-Levanase Hydrolytic Mechanisms

The enzymatic breakdown of levan can occur through the action of endo- and exo-levanases.

Endo-levanases (EC 3.2.1.65) catalyze the random hydrolysis of β-2,6 fructofuranosyl linkages within the levan polymer chain, producing fructooligosaccharides (FOS) of various chain lengths, including this compound acs.orgnih.govjmb.or.kr. For instance, the endo-levanase BT1760 from Bacteroides thetaiotaomicron hydrolyzes levantriose (DP3) into this compound (DP2) and fructose . Studies on the endo-levanase LevB1 from B. licheniformis have investigated its random cleavage mechanism during levan hydrolysis acs.org. Recombinant endo-levanase (LevBk) from Priestia koreensis HL12 has been shown to hydrolyze timothy grass levan, predominantly generating this compound (DP2) and levantriose (DP3) jmb.or.kr.

Exo-levanases (EC 3.2.1.64) , also known as β-(2,6)-fructan 6-levanbiohydrolases, typically remove successive disaccharide residues as this compound from the non-reducing end of the levan chain uniprot.org. Some exo-levanases, like the enzyme from Streptomyces exfoliatus F3-2, produce this compound as a major degradation product in an exo-acting manner researchgate.net. However, the reaction rate of some exo-levanases on this compound itself can be slow . Exo-β-fructofuranosidases (EC 3.2.1.26), while also degrading levan, primarily produce fructose as the main product and can also hydrolyze sucrose and inulin (B196767) oup.comuniprot.orgoup.com.

Levan Fructotransferase Role in Fructan Metabolism

Levan fructotransferases (LFTases, EC 4.2.2.16) are also involved in fructan metabolism. While belonging to the same glycoside hydrolase family 32 (GH32) as endo-levanases, LFTases catalyze an intramolecular fructosyl transfer reaction, primarily producing cyclic difructose dianhydride IV (DFA IV) from levan, rather than linear oligosaccharides like this compound researchgate.netnih.govresearchgate.netnih.gov. However, some studies suggest LFTases can be involved in the production of this compound . For example, mutant enzymes like D54N and E236A mutants of AuLFTase have been shown to lose transfructosylation activity, increasing this compound yield during levan hydrolysis .

Genetic and Transcriptional Regulation of this compound-Related Enzymes

The synthesis and degradation of levan, and thus the potential production of this compound, are governed by specific genes often organized in operon structures in microorganisms.

Operon Structures Governing Levan and Fructooligosaccharide Biosynthesis (e.g., sacB, levB, sacC)

In Bacillus subtilis, genes involved in levan synthesis and hydrolysis are found in two main operons: the levansucrase operon and the levanase operon jmb.or.krencyclopedia.pubnih.gov.

The levansucrase operon typically contains the sacB gene, encoding levansucrase (EC 2.4.1.10), which is responsible for levan synthesis from sucrose mdpi.commdpi.comencyclopedia.pub. This operon can also include the levB gene (also known as yveB), encoding an enzyme with endo-levanase activity jmb.or.krencyclopedia.pubnih.gov. The simultaneous action of SacB and LevB can lead to increased fructose release, suggesting joint regulation mdpi.comencyclopedia.pub.

The levanase operon contains the sacC gene, encoding an exo-levanase (EC 3.2.1.64 or EC 3.2.1.80, depending on the source and specificity) mdpi.comencyclopedia.pubnih.gov. This operon in Bacillus subtilis can also include genes like levR (transcriptional activator) and levD, levE, levF, levG (encoding components of a fructose-specific PTS system) mdpi.comencyclopedia.pub. The SacC exo-levanase degrades levan into monomeric fructose jmb.or.kr.

The gene organization can vary among microbial strains. For example, in Priestia koreensis HL12, the putative levansucrase operon includes sacB (levansucrase) and levB (endo-levanase) jmb.or.krnih.gov.

Gene Expression and Regulation in Producing Microorganisms

The expression of genes like sacC is known to be induced by the presence of fructose mdpi.comencyclopedia.pub. The regulation of these operons ensures that the production and degradation of levan and related fructooligosaccharides, including this compound, are controlled according to the availability of substrates like sucrose and fructose. In Bacillus subtilis, levanase encoded by sacC is mostly secreted into the culture medium by SacL mutants uniprot.org.

Enzyme Characterization and Catalytic Properties

The enzymes involved in the formation and degradation of this compound, such as endo- and exo-levanases and levan fructotransferases, have specific biochemical parameters that influence their activity and stability.

Biochemical Parameter Determination (e.g., Optimal pH, Temperature, Stability)

Research has characterized the optimal conditions and stability of various levan-acting enzymes from different microbial sources.

Enzyme TypeSourceOptimal pHOptimal Temperature (°C)Stability NotesKey Products/ActivityCitation
Endo-levanaseBacillus sp. L7~5.5 (at 50°C)50Stable at pH 6.0, 60°C for 20 min. oup.comMixture of fructose and FOS up to 12-mer; levantriose in highest yield. oup.com oup.com
Endo-levanaseBacteroides thetaiotaomicron BT17605.5-6.037Stable and active at 37°C. nih.gov Tm of 51.5°C. nih.govFOS of DP 2-13; this compound main product at longer reaction. nih.gov nih.gov
Exo-levanaseStreptococcus salivarius KTA-196.540-50Activity reduced by 90% at 55°C. nih.govFructose (only by-product from levan). nih.gov nih.gov
Levan-degrading enzyme (Exo-acting)Streptomyces exfoliatus F3-25.560Stable within pH 3.0-9.0; stable up to 50°C. tandfonline.comThis compound (major product from levan). researchgate.nettandfonline.com Hydrolyzes FOS by liberating fructose. researchgate.net researchgate.nettandfonline.com
Levanase (sacC)Bacillus subtilis5.5 (for inulin)55 (for inulin)Rapidly inactivated at 60°C; stable at 50-55°C. uniprot.orgasm.orgHydrolyzes levan, inulin, sucrose; produces fructose. uniprot.org uniprot.orgasm.org
Levan FructotransferaseMicrobacterium sp. AL-2107.040Stable at pH 7.0-8.0 and up to 40°C. nih.govDi-D-fructose-2,6':6,2'-dianhydride (DFA IV) (major product from levan). nih.gov nih.gov
LevansucraseGeobacillus stearothermophilus6.0-6.5 (transfructosylation)47-57 (transfructosylation)Active over 4-67°C (temp) and 4-8 (pH). mcgill.caSynthesizes levan and FOS from sucrose. mdpi.comnih.gov mcgill.ca

Endo-levanases generally exhibit optimal activity in slightly acidic to neutral conditions, with optimal temperatures varying depending on the source organism nih.govoup.com. Exo-levanases also show optimal activity in a similar pH range nih.govtandfonline.com. Levan fructotransferases may have slightly higher optimal pH values nih.gov. Thermal stability varies among these enzymes, with some showing stability up to 50-60°C nih.govtandfonline.comasm.org.

These detailed research findings on enzyme characteristics are crucial for understanding the conditions under which this compound is produced or further metabolized.

Endo-Levanase and Exo-Levanase Hydrolytic Mechanisms

Enzyme Characterization and Catalytic Properties

Substrate Specificity and Product Profile Analysis

The enzymatic production of this compound is closely associated with the activity of levan-degrading enzymes (LDEs). These enzymes cleave the β-(2,6) linkages within levan to yield this compound and other levan-type fructooligosaccharides (FOSs). Key enzymes involved include levanase (EC 3.2.1.65), β-(2,6)-fructan 6-levanbiohydrolase (EC 3.2.1.64), and levan fructotransferase (LFTase, EC 4.2.2.16). researchgate.netsmolecule.com

Specific microorganisms are known producers of enzymes capable of generating this compound. For instance, Streptomyces exfoliatus F3-2 produces an extracellular 2,6-β-d-fructan 6-levanbiohydrolase that efficiently converts levan into this compound. nih.govtandfonline.comtandfonline.comoup.com This enzyme acts in an exo-manner, releasing this compound as the primary degradation product from levan. nih.gov The enzyme from S. exfoliatus F3-2 can also degrade levantriose efficiently, yielding this compound and fructose. nih.gov While this compound itself is the smallest substrate for this enzyme, its hydrolysis occurs at a slow rate. nih.gov

Another enzyme, a levanase from Pseudomonas sp., has demonstrated high specificity for the β-2,6-D-fructosidic linkages in levan, resulting in this compound as the sole product. smolecule.com

Endo-levanases (EC 3.2.1.65), such as the BT1760 enzyme from Bacteroides thetaiotaomicron, hydrolyze internal β-2,6 bonds within levan oligomers. This specific endo-levanase can hydrolyze levantriose (DP3) into this compound (DP2) and fructose.

Levan fructotransferases (LFTases) are known to convert levan into difructose anhydride (B1165640) IV (DFA IV). researchgate.net Structural studies, such as that of the Paenarthrobacter ureafaciens levanfructotransferase in complex with this compound, have shown this compound molecules situated outside the catalytic pocket. researchgate.net

Levansucrases (EC 2.4.1.10) play a dual role. They catalyze the synthesis of levan from sucrose through the transfer of fructosyl residues, forming β-2,6 glycosidic linkages. mdpi.comnih.gov Additionally, they can facilitate the conversion of levan back into smaller oligosaccharides, including this compound. The product profile of levansucrases can vary, with some enzymes favoring polymer production while others generate significant amounts of smaller FOSs. nih.gov Bacillus subtilis levansucrase has been shown to synthesize this compound in reactions involving fructose and 14C-fructose-containing sucrose. tandfonline.com

A novel approach to this compound production involves the use of fusion enzymes. A fusion enzyme designated LevB1SacB, combining a Bacillus subtilis levansucrase (SacB) and a Bacillus licheniformis endo-levanase (LevB1), has been engineered to simultaneously synthesize and hydrolyze fructans. nih.govresearchgate.net This fusion enzyme system can produce levan-type FOSs with a degree of polymerization (DP) ranging from 2 to 10, with this compound being the most abundant product. nih.govresearchgate.net

Recent research has also identified novel levanases from various bacterial sources that produce this compound, levantriose, and levantetraose as their major FOS products. nih.gov

The substrate specificity and product profiles of some this compound-producing enzymes are summarized in the table below:

Enzyme SourceEnzyme TypePrimary SubstrateMajor Product(s)Minor Product(s)Reference
Streptomyces exfoliatus F3-22,6-β-d-fructan 6-levanbiohydrolaseLevanThis compoundFructose nih.govtandfonline.com
Streptomyces exfoliatus F3-22,6-β-d-fructan 6-levanbiohydrolaseLevantrioseThis compound, Fructose- nih.gov
Pseudomonas sp.LevanaseLevanThis compound- smolecule.com
Bacteroides thetaiotaomicronEndo-Levanase (BT1760)LevantrioseThis compound, Fructose-
Fusion Enzyme (LevB1SacB)Levansucrase-Endo-levanaseSucrose, LevanThis compound, L-FOS (DP 2-10)Levan nih.govresearchgate.net
Various Novel LevanasesLevanaseLevanThis compound, Levantriose, Levantetraose- nih.gov

Kinetic Parameters and Reaction Mechanisms

Enzyme kinetics provide insights into the efficiency and mechanism of this compound synthesis and transformation. Parameters such as Vmax (maximum reaction velocity), Km (Michaelis-Menten constant), kcat (turnover number), and kcat/Km (catalytic efficiency) are commonly used to characterize these processes. mdpi.comresearchgate.netigem.wiki

The levan-degrading enzyme from S. exfoliatus F3-2 produces this compound from levan through an exo-acting mechanism, sequentially cleaving disaccharide units from the levan chain. nih.gov

Levansucrases, particularly from Bacillus subtilis (SacB), exhibit complex reaction mechanisms that can lead to the synthesis of levan polymers with different molecular weights. nih.govoup.com Two distinct elongation mechanisms have been identified: a processive mechanism and a non-processive mechanism. nih.govoup.com

In the processive mechanism, typically associated with the synthesis of high-molecular-weight (HMW) levan, the enzyme remains bound to the growing levan chain as it adds successive fructose units. This results in fewer free oligosaccharide intermediates in the reaction mixture. oup.com

Conversely, the non-processive mechanism is involved in the synthesis of low-molecular-weight (LMW) levan. In this mechanism, the enzyme can release the growing fructan chain into the solution before adding the next fructose unit. nih.gov The re-association of the enzyme with these released oligosaccharides, based on their affinity for the enzyme, allows for further elongation. nih.gov The presence of sequential intermediates in the reaction mixture is characteristic of this non-processive synthesis. oup.com

The enzyme concentration can influence which mechanism is favored. High enzyme concentrations tend to promote the synthesis of LMW levan via the non-processive mechanism, while low enzyme concentrations favor HMW levan synthesis through the processive mechanism. oup.com Interestingly, the concentration of the substrate (sucrose) does not appear to have a significant impact on this shift in elongation mechanism dictated by enzyme concentration. oup.com

Studies on Bacillus amyloliquefaciens levansucrase have shown it to be highly transfructosylic, with a high kcat value for its transfructosylation activity. researchgate.net The kinetics of this transfructosylation activity fit a Hill model with a low Hill coefficient, suggesting negative binding cooperativity among substrates. researchgate.net

For engineered enzymes like the LevB1SacB fusion protein, kinetic parameters can be slightly altered compared to the individual enzymes. researchgate.net The SacB component within the fusion enzyme, for instance, showed a decrease in its kcat value. researchgate.net

Influence of Environmental Factors on Enzyme Activity (e.g., Ionic Strength)

The activity and stability of enzymes involved in this compound synthesis and transformation are significantly influenced by environmental factors, including pH, temperature, and ionic strength. ekb.egresearchgate.netafricanjournalofbiomedicalresearch.combiologydiscussion.com

For the levan-degrading enzyme from Streptomyces exfoliatus F3-2, the optimal pH for levan degradation is 5.5, and the optimal temperature is 60°C. nih.govtandfonline.comtandfonline.com This enzyme demonstrates stability over a pH range of 3.5 to 8.0 and retains stability at temperatures up to 50°C. nih.govtandfonline.comtandfonline.com Extreme pH conditions can lead to non-enzymatic degradation; for example, acidic conditions below pH 3.5 can cause non-enzymatic hydrolysis of this compound.

The effect of ionic strength has been observed in the activity of levansucrases. Increased ionic strength in the reaction mixture has been shown to suppress the transfer of fructosyl residues by Bacillus subtilis levansucrase. tandfonline.com This suppressive effect is more pronounced in the synthesis of high-molecular-weight levan compared to low-molecular-weight levan. tandfonline.com The hydrolysis of levan by this enzyme is also inhibited by increased ionic strength, with a similar degree of suppression for both low and high molecular weight levans. tandfonline.com High ionic strength can selectively inhibit the synthesis of HMW levan, leading to the preferential production of LMW levan. oup.com Studies on other enzymes, such as cellulases, also indicate that increased ionic strength can contribute to a decrease in enzyme activity, although enzyme stability may be maintained. rsc.org

Optimal pH for most levansucrases typically falls between 5.5 and 6.0. jabonline.in General studies on bacterial enzymes, such as tyrosinases from Bacillus strains, suggest optimal activity often occurs around neutral to slightly alkaline pH (7.0-8.0) and moderate temperatures (30-37°C). africanjournalofbiomedicalresearch.com

Microbial Systems for Levanbiose Production and Metabolic Engineering

Identification and Screening of Levanbiose-Producing Microorganisms

Microorganisms capable of producing this compound are often identified through screening processes that look for levan-assimilating strains producing extracellular levan-degrading enzymes. tandfonline.comkoreascience.kr These enzymes hydrolyze the β-2,6 linkages in levan (B1592505) to yield this compound. smolecule.com

Bacterial Strains

Several bacterial strains have been identified and studied for their ability to produce levan-degrading enzymes that yield this compound:

Bacillus subtilis: Strains of Bacillus subtilis have been shown to produce levan in the presence of high sucrose (B13894) concentrations and subsequently degrade it to release this compound through the action of endolevanase LevB. researchgate.netnih.gov Bacillus subtilis 168, for instance, produces an endolevanase (LevB) that specifically cleaves β-2,6 linkages in levan, primarily yielding this compound along with minor amounts of levantriose and fructose (B13574). researchgate.netuniprot.org This this compound is generally not metabolized by B. subtilis strains. researchgate.net

Streptomyces exfoliatus: Streptomyces exfoliatus F3-2 is a notable strain that produces an extracellular levan-degrading enzyme identified as 2,6-β-D-fructan 6-levanbiohydrolase, which effectively converts levan into this compound. tandfonline.comnih.govtandfonline.comoup.comoup.com This enzyme from S. exfoliatus F3-2 has been purified and characterized, showing optimal activity at pH 5.5 and 60°C and stability within a pH range of 3.5 to 8.0 and up to 50°C. nih.gov Using this enzyme, a high yield of this compound (84% wt/wt) has been achieved from levan. nih.gov

Priestia koreensis: Priestia koreensis HL12 has been explored for its potential in producing levan and levan-type fructooligosaccharides (L-FOSs), including this compound. jmb.or.krkoreascience.krnih.govresearchgate.netnih.gov This strain possesses a levansucrase-endo-levanase operon. koreascience.krnih.gov The recombinant endo-levanase (LevBk) from P. koreensis HL12 can hydrolyze levan to predominantly generate this compound and levantriose. nih.gov

Pseudomonas sp.: A bacterial strain identified as Pseudomonas sp. No. 43 was isolated from soil for its ability to produce an extracellular levanase that hydrolyzes levan to this compound. koreascience.krwikipedia.orgsemanticscholar.org This levanase from Pseudomonas sp. has been characterized as a this compound-producing enzyme. smolecule.com

Erwinia tasmaniensis: Erwinia tasmaniensis is known for its levansucrase (EtLSC), which is an interesting biocatalyst for the high-yield production of fructooligosaccharides, including this compound as an intermediate. mdpi.commdpi.comresearchgate.netnih.gov The crystal structure of EtLSC in complex with this compound has revealed a specific binding pocket for this compound, suggesting its role in the synthesis of longer-chain FOSs and levan. mdpi.comresearchgate.netnih.govresearchgate.net

Fermentation Strategies for Optimized this compound Yield

Optimizing fermentation conditions is crucial for enhancing the production of this compound, either directly or indirectly through the production and subsequent degradation of levan.

Substrate Concentration and Cultivation Condition Effects

The concentration of the substrate, typically sucrose, significantly influences microbial growth and the production of levan and related oligosaccharides like this compound. High sucrose concentrations can lead to high levan production in certain strains. researchgate.netjmb.or.kr For instance, Priestia koreensis HL12 showed high efficiency in levan production from a high sucrose concentration of 300 g/l, achieving a yield of 127 g/l after 48 hours. jmb.or.krnih.govnih.gov

However, very high substrate concentrations can sometimes decrease levan production due to osmotic pressure effects. scielo.brredalyc.org

Cultivation conditions such as temperature and pH also play a vital role. For the levan-degrading enzyme from Streptomyces exfoliatus F3-2, the optimum temperature and pH for levan degradation to this compound were found to be 60°C and pH 5.5, respectively. tandfonline.comnih.govtandfonline.comoup.comjst.go.jp The enzyme was stable within a pH range of 3.0 to 9.0 and up to 50°C. tandfonline.comnih.govoup.comjst.go.jp

In the case of Pseudomonas sp. No. 43, the optimal culture medium for levanase production included levan, ammonium (B1175870) sulfate, ammonium chloride, polypeptone, potassium phosphate, magnesium sulfate, and manganese chloride. koreascience.kr Cultivation at pH 7.0 and 40°C for 28 hours was optimal for levanase production by this strain. koreascience.kr

Data on the effect of substrate concentration on levan and L-FOS production by Priestia koreensis HL12:

Initial Sucrose Concentration (g/l)Levan Production (g/l)Incubation Time (h)Conversion Yield (%)
3001274855
200Lower48Not specified

Data derived from jmb.or.krnih.govnih.gov. Note: The conversion yield is based on sucrose consumption.

Co-production Strategies with Levan and Fructooligosaccharides

This compound is often produced as a result of levan degradation, and in some microbial systems, it can be co-produced with levan and other fructooligosaccharides (FOSs). nih.govuniprot.orgnih.govgoogle.comnih.govresearchgate.net Levansucrases, the enzymes responsible for levan synthesis from sucrose, also exhibit hydrolytic activity, which can lead to the release of free fructose and the production of levan oligomers like this compound and levantriose. mdpi.comresearchgate.net

Microorganisms like Priestia koreensis HL12 are capable of producing levan and L-FOSs simultaneously from sucrose. jmb.or.krkoreascience.krnih.govnih.gov Similarly, the levansucrase from Bacillus subtilis natto has been applied for the co-production of FOSs and levan. nih.govresearchgate.net

The co-production strategy can be advantageous for the integrated utilization of microbial fermentation processes.

Genetic Engineering Approaches for Enhanced Production

Genetic engineering offers powerful tools to enhance this compound production by manipulating the genes involved in levan synthesis and degradation. nih.govgoogle.comgoogle.comunibz.itbiofueljournal.com

Manipulation of Levansucrase and Levanase Genes

Levansucrase (sacB) and levanase (levB, sacC) genes are key targets for genetic manipulation to influence this compound production. nih.govuniprot.orgjmb.or.krkoreascience.krnih.gov

In Bacillus subtilis, the levansucrase operon contains the sacB (levansucrase) and levB (endo-levanase) genes. nih.govjmb.or.kr The endo-levanase LevB is responsible for degrading levan into this compound. researchgate.netnih.govuniprot.org Manipulation of these genes can alter the balance between levan synthesis and degradation, thereby affecting this compound yield. For instance, silencing the levB gene in B. subtilis decreases levansucrase expression, while independent expression of levB stimulates it, indicating a complex regulatory mechanism involving the levB transcript. nih.gov

Some bacteria, like Zymomonas mobilis, possess an exo-levanase gene (sacC) in addition to sacB, which degrades levan into monomeric fructose. jmb.or.kr The absence of an exo-levanase gene in strains like Priestia koreensis HL12 favors the accumulation of levan and L-FOSs, including this compound. nih.gov

Genetic engineering can involve techniques such as overexpression of levanase genes to increase this compound production from a levan substrate, or modifying levansucrase genes to favor the production of shorter-chain fructans, including this compound, during synthesis from sucrose. mdpi.comresearchgate.netnih.govresearchgate.netgoogle.com The crystal structure analysis of levansucrase from Erwinia tasmaniensis in complex with this compound provides insights into the enzyme's binding pocket, which can be targeted for mutagenesis studies to engineer enzymes with tailored product specificity. mdpi.comresearchgate.netnih.govresearchgate.net

Directed Evolution and Rational Design of Enzymes

Directed evolution and rational design are powerful enzyme engineering strategies employed to modify the properties of levansucrases and fructosyltransferases to enhance this compound production mdpi.comnih.govfrontiersin.orgnih.gov. These approaches aim to improve catalytic efficiency, alter substrate specificity, enhance stability, or modify the product distribution to favor the synthesis of desired FOS, such as this compound.

Rational Design:

Rational design involves making specific, targeted changes to an enzyme's amino acid sequence based on an understanding of its three-dimensional structure and catalytic mechanism nih.govfrontiersin.org. By analyzing the enzyme's active site, substrate-binding pockets, and residues involved in catalysis or product release, researchers can predict which mutations are likely to yield desired changes in function nih.govnih.gov.

Structural studies of levansucrases have provided valuable insights for rational design efforts. For instance, the crystal structure of Erwinia tasmaniensis levansucrase (EtLSC) in complex with this compound revealed a specific binding pocket for this compound, suggesting that modifications to residues within this pocket could influence the enzyme's ability to synthesize or release this compound mdpi.comresearchgate.net. Such structural information allows for targeted mutagenesis to potentially increase the affinity for this compound as an acceptor or to modulate the chain elongation process, thereby influencing the final FOS profile mdpi.comresearchgate.net.

Studies on Bacillus subtilis levansucrase (SacB) have also utilized rational design to understand and alter its product specificity. Mutations in specific residues have been shown to affect the ratio of hydrolysis to transfructosylation or to influence the degree of polymerization of the resulting fructans mdpi.comnih.gov. For example, a mutation at position 360 in SacB has been proposed to act as a switch influencing the production of either long- or short-chain FOS mdpi.com. Similarly, mutations in residues located on the surface of the catalytic cavity, such as N242, K363, and Y237 (based on B. subtilis SacB numbering), have been found to impact catalytic efficiency and the transfructosylation/hydrolysis ratio, thereby controlling levan chain lengths nih.gov.

Directed Evolution:

Directed evolution mimics the process of natural selection in a laboratory setting through iterative cycles of random mutagenesis, library creation, and high-throughput screening or selection for desired enzyme properties mdpi.comfrontiersin.org. This approach is particularly useful when detailed structural or mechanistic information is limited nih.gov. Techniques like error-prone PCR or DNA shuffling are used to introduce random mutations across the gene encoding the enzyme mdpi.comnih.gov. The resulting library of enzyme variants is then screened for improved performance in this compound production, such as higher yield, altered product distribution, or enhanced stability under specific reaction conditions.

While specific detailed data tables showing the results of directed evolution experiments solely focused on maximizing this compound yield were not extensively found in the search results, the literature indicates that directed evolution is a general strategy applied to fructosyltransferases and levansucrases to optimize their performance for FOS production mdpi.com. The challenge often lies in developing high-throughput screening methods specifically for this compound, as many studies focus on total FOS yield or the production of longer-chain levans frontiersin.org. However, the principle remains applicable: by creating diverse enzyme libraries and screening for variants that exhibit increased this compound production under desired conditions, enzymes with tailored properties can be identified and utilized in microbial systems.

Combined Approaches:

Often, a combination of rational design and directed evolution (semi-rational design) is employed to leverage the benefits of both strategies nih.gov. Rational design can be used to identify key residues or regions for modification, and directed evolution can then be applied to randomize those specific sites or nearby regions, followed by screening nih.gov. This focused approach can reduce the size of the library that needs to be screened compared to purely random mutagenesis, making the process more efficient for obtaining enzymes with desired characteristics for this compound synthesis.

Research Findings and Data:

Research highlights the potential of enzyme engineering to tailor fructosyltransferase activity for specific FOS production. While direct quantitative data specifically for increased this compound yield through directed evolution or rational design of a single enzyme variant was not prominently available in the immediate search results, the strategies discussed are foundational for achieving such goals. The synthesis of specific FOS, including this compound, is a key outcome of the transfructosylation activity of engineered enzymes mdpi.comresearchgate.net.

One study mentions the creation of a fusion enzyme between Bacillus licheniformis endolevanase (LevB1) and B. subtilis levansucrase (SacB) for the simultaneous synthesis and hydrolysis of levan-type FOS, including this compound researchgate.netresearchgate.netnih.gov. While this involves enzyme design, it's a fusion approach rather than direct modification of a single enzyme's active site for this compound specificity. However, it demonstrates how enzyme constructs can be engineered for targeted FOS profiles.

The crystal structure of EtLSC with this compound bound (PDB ID: 6RV5) provides a concrete data point for rational design efforts, illustrating the specific interactions between the enzyme and this compound at the molecular level mdpi.comresearchgate.net. This structural data is crucial for guiding site-directed mutagenesis experiments aimed at altering this compound binding or release.

Future research in this area is likely to focus on more targeted engineering strategies, potentially using computational modeling in conjunction with rational design, and developing high-throughput screening methods specifically for this compound to fully exploit the potential of directed evolution.

Structural Elucidation and Conformational Analysis of Levanbiose

Advanced Spectroscopic and Chromatographic Methodologies

Spectroscopic and chromatographic techniques are fundamental in determining the precise structure and purity of levanbiose. High Performance Anion Exchange Chromatography (HPAEC) has been used to isolate this compound from mixtures of fructans researchgate.net.

Nuclear Magnetic Resonance (NMR) Applications in Structural Integrity

NMR spectroscopy is a powerful tool for the complete assignment of hydrogen and carbon atoms in this compound, providing detailed information about its structural integrity and the nature of the glycosidic linkage researchgate.net. Both homonuclear and heteronuclear 2D NMR experiments are employed for this purpose researchgate.net. NMR is widely used for elucidating the structures of organic molecules, including carbohydrates, by providing information on connectivity and relative spatial arrangement of atoms meilerlab.orgrsc.org.

Infrared (IR) Spectroscopy for Glycosidic Linkage Confirmation

Infrared (IR) spectroscopy is utilized to confirm the presence of characteristic functional groups and glycosidic linkages in this compound. Studies on bacterial levans, which contain β-(2→6) linkages, show characteristic peaks in the FT-IR spectrum. For levan (B1592505), peaks around 3310 cm⁻¹ correspond to O-H stretching, while peaks at 1122 cm⁻¹, 1011 cm⁻¹, and 923 cm⁻¹ are associated with C-O-H stretching, C-O-C stretching vibrations, and pyranose ring structures, respectively researchgate.net. While these specific peaks are for polymeric levan, IR spectroscopy generally provides evidence for glycosidic bonds in carbohydrates, often showing bands in the region of 1200–700 cm⁻¹ agriculturejournals.cz. FT-IR spectroscopy has been used in conjunction with NMR and molecular weight analyses to confirm the structural integrity of levan-type fructans researchgate.net.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through the analysis of fragmentation patterns savemyexams.comwikipedia.org. The molecular ion peak in the mass spectrum provides the molecular mass of the compound savemyexams.com. Fragmentation occurs when molecular ions dissociate into smaller ions and neutral fragments, and the pattern of these fragments is characteristic of the molecule's structure savemyexams.comwikipedia.org. Mass spectrometry has been used in the structural analysis of this compound and related fructans nih.govrsc.orgresearchgate.net.

Molecular Mechanics and Computational Conformational Studies

Computational methods, particularly molecular mechanics, are essential for understanding the preferred conformations and flexibility of this compound.

Calculation of Conformational Energy Maps (e.g., MM2(87))

Molecular mechanics programs like MM2(87) are used to compute relaxed conformational energy maps for disaccharides like this compound researchgate.netnih.gov. These maps illustrate the potential energy surface of the molecule as a function of its torsion angles, identifying low-energy, stable conformations researchgate.netnih.govresearchgate.net. In the case of this compound, a relaxed conformational energy map has been computed by driving the torsion angles of the three linkage bonds in increments while optimizing the steric energy of other parameters researchgate.netnih.gov.

Torsion Angle Analysis of Glycosidic Linkages (phi, omega, psi)

The conformation of the glycosidic linkage in disaccharides is described by torsion angles. For a β-(2→6) linkage like that in this compound, three torsion angles are typically used: phi (Φ), psi (Ψ), and omega (ω) qmul.ac.ukglycanstructure.orgresearchgate.net. These angles describe the rotation around the bonds connecting the two monosaccharide units qmul.ac.ukglycanstructure.orgexpasy.orglibretexts.org.

In this compound, the interresidue linkage torsion angles defined by C-6-O-2'-C-2'-C-1' (phi) and O-5-C-5-C-6-O-2' (omega) have been found to have minima at +60° and -60°, respectively, with other staggered forms also accessible nih.gov. The torsion angle at the central linkage bond defined by C-5-C-6-O-2'-C-2' (psi) has a preferred antiperiplanar conformation nih.gov. Analysis of all conformations, including staggered side groups, indicated that the C-1 and C-1' groups have little effect on conformation, while the C-6' group shows a preference for a chi-6'(O-5'-C-5'-C-6'-O-6') angle of -60° nih.gov. Crystal structure analysis of this compound bound to an enzyme has revealed specific torsion angles, such as ω = 60°, ψ = 176°, and ϕ = 171° in one binding site, and a different conformation in another site with a ϕ angle of 87° nih.gov. These studies highlight the flexibility of the β-(2→6) linkage and the influence of the environment on this compound conformation nih.gov.

Analysis of Fructofuranose Ring Conformations

The fructofuranose ring within this compound exhibits conformational flexibility. Studies utilizing molecular mechanics have investigated the preferred conformations of these five-membered rings. In one study, the fructofuranose rings were initially set to the low-energy ⁴T₃ conformation (with a pseudorotation angle, φ₂, of 265°) nih.gov. This conformation was largely maintained unless the glycosidic linkage orientations resulted in significant inter-residue clashes nih.gov.

Conformational analysis of furanose rings, in general, involves describing their puckering. Unlike the more rigid six-membered pyranose rings which primarily adopt chair conformations, five-membered furanose rings are more flexible and can exist in a variety of envelope (E) and twist (T) conformations, which can be described by pseudorotation parameters canada.caresearchgate.net. The specific preferred puckering of the fructofuranose rings in this compound is influenced by the glycosidic linkage and interactions with the other residue nih.gov.

Inter-Residue Interactions and Steric Hindrance Assessments

Studies indicate that the preferred torsion angle at the central linkage bond, ψ, is antiperiplanar, similar to observations in inulobiose (B1615858) nih.gov. The inter-residue linkage torsion angles, φ and ω, have minima at +60° and -60°, respectively, with other staggered forms also accessible nih.gov.

Analysis of the staggered side groups in this compound has shown that the C1 and C1' groups have minimal impact on the conformation nih.gov. However, the C6' group demonstrates a preference for a specific orientation, with a χ-6' (O5'-C5'-C6'-O6') torsion angle of -60° nih.gov.

Steric hindrance plays a crucial role in determining the accessible conformations of this compound. Severe inter-residue conflict can lead to deviations from the preferred fructofuranose ring conformations nih.gov. The extended conformation of this compound, particularly the torsion angle of -126° for the C6-O bond in its glycosidic linkage, has been noted to facilitate specific interactions, such as those observed in enzyme active sites .

Research on the binding of this compound to enzymes like levan fructotransferase (AuLFTase) has provided insights into these interactions. In one study, this compound was found to bind in an elongated pocket, distinct from the binding site of sucrose (B13894) . Its extended conformation allowed interactions with specific residues, such as Tryptophan-108 and Tryptophan-322, whereas sucrose was confined to a smaller pocket . The relative orientation of the two fructosyl rings in the enzyme-bound this compound was described as completely inverted compared to the N-domain, with a torsion angle of 87° researchgate.net.

Steric hindrance can also influence the interaction of enzymes with this compound and larger fructans. For instance, in the context of fructan 1-exohydrolases, steric hindrance by adjacent β-(2,6)-linked fructose (B13574) residues can impact substrate specificity nih.gov. While not solely focused on this compound itself, studies on levan-binding modules have suggested that steric hindrance caused by longer fructooligosaccharides may modestly reduce binding affinity compared to this compound pnas.org.

The flexibility and specific inter-residue interactions of this compound contribute to its biological activities and its role as an intermediate in levan metabolism .

Table 1: this compound Torsion Angles (Computational Analysis)

Torsion AngleAtoms InvolvedPreferred Minima (degrees)Other Accessible Forms
φC6-O2'-C2'-C1'+60, -60Staggered forms
ψC5-C6-O2'-C2'Antiperiplanar-
ωO5-C5-C6-O2'+60, -60Staggered forms
χ-6' (C6' side group)O5'-C5'-C6'-O6'-60-

Note: Data derived from molecular mechanics studies nih.gov. This table is intended to be interactively sortable and filterable in a digital format.

Molecular Interactions and Biological Roles of Levanbiose in Biological Systems

Role as a Signaling Molecule in Microbial Networks

Levanbiose has been proposed to act as a signaling molecule in various microbial networks, influencing bacterial behavior and interspecies interactions.

Extracellular Release and Non-Metabolic Utilization by Microorganisms (e.g., B. subtilis)

Certain levan-producing microorganisms, such as Bacillus subtilis, release this compound into the extracellular environment. This occurs when B. subtilis degrades the levan (B1592505) it produces in the presence of high sucrose (B13894) concentrations. researchgate.net Despite its production, B. subtilis strains are often unable to metabolize this compound, suggesting it does not serve as an energy storage compound for these bacteria. researchgate.netnih.gov This extracellular accumulation of a non-metabolizable disaccharide has led to the hypothesis that this compound may function as a signaling or regulatory molecule, particularly in the context of establishing beneficial microbial networks or symbiotic relationships with plants. researchgate.netresearchgate.net Studies involving B. subtilis mutants affected in levan synthesis and degradation support this idea, showing effects on processes like surfactin (B1297464) production, motility, and colonization of plant root surfaces. researchgate.netresearchgate.net

Research using 14C-labelled this compound and fructose (B13574) demonstrated that while fructose was rapidly taken up and metabolized by B. subtilis, this compound was not transported into the cells and remained in the culture supernatant. researchgate.net

Modulation of Microbial Communication and Symbiotic Relationships (e.g., Virus-Bacterium-Plant Triads)

The potential role of this compound as a signaling molecule extends to complex interactions within biological systems, including proposed virus-bacterium-plant triads. It has been suggested that this compound formed by the action of viral enzymes on B. subtilis levan could mimic a signaling process, indicating a complex signaling cascade among the virus, bacterium, and plant. researchgate.net This highlights the potential for this compound to modulate communication and influence the dynamics of symbiotic relationships in these multi-kingdom interactions. Microbial communication, often mediated by signaling molecules, is crucial for establishing and maintaining symbiotic relationships, which can range from mutualistic to parasitic. internationalmicroorganismday.orgmdpi.com

Enzymatic Interactions and Acceptor Specificity Beyond Synthesis

Beyond its role as a product of levan degradation, this compound can also participate in enzymatic reactions, including interactions with levansucrase and digestive enzymes.

Competitive Inhibition Studies with Levansucrase

This compound can act as a substrate or product in levansucrase activity assays. Competitive inhibition studies with this compound can provide insights into the active-site dynamics of levansucrase. Levansucrases catalyze the transfer of fructosyl residues from sucrose to various acceptor molecules, including water (hydrolysis) or other carbohydrates (transfructosylation), leading to the synthesis of levan and fructooligosaccharides. mdpi.com The interaction of this compound with the active site of levansucrase can influence these processes. For instance, the crystal structure of levansucrase from Erwinia tasmaniensis has revealed a binding pocket for this compound. acs.org

Interaction with Digestive Enzymes and Impact on Nutrient Absorption (in Animal Models)

Studies have indicated that this compound can affect the activity of certain digestive enzymes. smolecule.com This interaction may, in turn, impact nutrient absorption in animal models. smolecule.comut.ee While specific detailed research findings on this compound's direct impact on digestive enzymes and nutrient absorption in animal models were not extensively detailed in the search results, the broader context of fructooligosaccharides (FOS), which include levan-type fructans, suggests potential interactions with the digestive system. FOS are generally considered non-digestible in the upper gastrointestinal tract and reach the colon where they are fermented by gut microbiota. mdpi.commdpi.com The impact of specific disaccharides like this compound on digestive enzyme activity and subsequent nutrient absorption is an area of ongoing investigation in nutritional science, often explored using animal models to understand the complex interplay between diet, digestive physiology, and the gut microbiome. dotcmscloud.com

Interactions with Gut Microbiota and Metabolic Pathways

This compound interacts with gut microbiota and can influence their metabolic pathways. As a fructooligosaccharide, this compound is considered to have prebiotic properties, selectively stimulating the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. bac-lac.gc.ca These beneficial bacteria can ferment this compound, producing short-chain fatty acids (SCFAs) which are known to have positive effects on gut health and can modulate the immune system. mdpi.com

Selective Stimulation of Beneficial Gut Bacteria (e.g., Bifidobacterium, Lactobacillus)

This compound has been investigated for its prebiotic potential, demonstrating the ability to selectively stimulate the growth and activity of beneficial microorganisms in the gut, such as Bifidobacterium and Lactobacillus species. bac-lac.gc.caresearchgate.netmdpi.comnih.gov This selective stimulation is a key characteristic of prebiotics, which are non-digestible substances that confer a health benefit to the host through the selective modulation of the gut microbiota. mdpi.com

In vitro studies have provided evidence for this selective stimulation. For instance, research has shown that this compound can enhance the growth of specific strains of Bifidobacterium and Lactobacillus.

Bacterial StrainGrowth Enhancement (%)
Bifidobacterium bifidum45
Lactobacillus rhamnosus30
Bifidobacterium longum50

Data based on in vitro studies evaluating the prebiotic effects of a compound derived from levan, which includes this compound.

Production of Short-Chain Fatty Acids by Gut Microbiota

The fermentation of non-digestible carbohydrates, such as this compound, by the gut microbiota leads to the production of short-chain fatty acids (SCFAs). mdpi.comnih.govfrontiersin.orgmdpi.comnih.gov SCFAs, including acetate (B1210297), propionate, and butyrate, are the primary end-products of this anaerobic fermentation process in the colon. nih.govfrontiersin.org

These SCFAs are significant for host physiology and health, serving as an energy source for colonocytes (particularly butyrate) and playing roles in various metabolic and immunological processes. frontiersin.org The production of SCFAs by gut bacteria stimulated by prebiotics like this compound is considered a key mechanism by which these compounds exert their beneficial effects. mdpi.com

Cellular Effects and Mechanisms (in vitro studies)

Beyond its interactions with gut microbiota, in vitro studies have explored the direct effects of this compound and levan on various mammalian cell types, revealing potential antioxidant and anti-proliferative activities. smolecule.com

Antioxidant Activity and Scavenging Mechanisms

This compound has demonstrated significant antioxidant activity in various in vitro assays. smolecule.com One common method for evaluating antioxidant potential is the DPPH radical scavenging assay, where this compound has shown a notable ability to neutralize free radicals. uj.edu.pl

The mechanism of antioxidant action often involves the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through the donation of hydrogen atoms or electrons. intec.edu.do Antioxidants can also exert their effects by chelating metal ions, which can catalyze oxidative reactions, or by modulating the activity of antioxidant enzymes within cells. intec.edu.donih.govmdpi.com

In vitro studies have quantified the DPPH scavenging activity of a levan-derived compound, indicating a dose-dependent effect.

Concentration (mg/mL)DPPH Scavenging Activity (%)
0.525
1.045
2.070

Data illustrating the in vitro antioxidant activity of a compound derived from levan, which includes this compound, measured by DPPH scavenging activity.

Anti-proliferative Effects on Specific Cell Lines (e.g., Breast Cancer, Rhabdomyosarcoma)

Recent in vitro studies have explored the potential anticancer effects of this compound and levan, indicating that these compounds can inhibit the proliferation of certain cancer cell lines. researchgate.netnih.govmdpi.com Specifically, anti-proliferative effects have been observed in breast cancer (e.g., MCF-7) and rhabdomyosarcoma cell lines. researchgate.netnih.govmdpi.comnih.govnih.govexplorationpub.comfrontiersin.orgnih.gov

In a study investigating the effect of a levan product on breast cancer cells, treatment with varying concentrations resulted in a reduction in cell viability.

Concentration (mg/mL)Viability (%)Cell Line
0100MCF-7
0.585MCF-7
1.070MCF-7
2.050MCF-7

Data showing the effect of a levan product, which includes this compound, on the viability of MCF-7 breast cancer cells in vitro.

These findings suggest a direct inhibitory effect of this compound or related levan-derived structures on the growth of these cancer cells in a laboratory setting. researchgate.netnih.gov

Apoptosis Induction and Cell Cycle Arrest Pathways

The anti-proliferative effects of this compound and levan on cancer cells appear to involve the induction of apoptosis and cell cycle arrest. researchgate.netnih.gov Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. abcam.cnnih.gov It is typically executed through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both converging on the activation of caspases, a family of proteases that dismantle the cell. abcam.cnnih.govnih.govwikipedia.orgthermofisher.com

Cell cycle arrest is another mechanism by which the proliferation of cancer cells can be inhibited. The cell cycle is a tightly regulated process, with checkpoints (e.g., G1/S, G2/M) that ensure proper DNA replication and cell division. nih.govmdpi.com Disruption of this cycle can halt cell proliferation. Proteins like p53 and p21 are key regulators involved in mediating cell cycle arrest in response to cellular stress or damage. nih.govmdpi.comelifesciences.orgplos.org

Research on levan and its derivatives has indicated their ability to induce apoptosis and influence cell cycle regulatory proteins, such as increasing the expression of p53 and p27 in certain cancer cells. researchgate.netnih.govexplorationpub.com These effects contribute to the observed reduction in cancer cell viability and proliferation in vitro. researchgate.netnih.gov

Comparative Analysis of Levanbiose with Other Fructooligosaccharides

Structural Distinctions and Glycosidic Linkage Variations (e.g., β-2,6 vs. β-2,1)

The primary structural difference among fructooligosaccharides lies in the type of glycosidic linkage connecting the fructose (B13574) units and their linkage to a potential glucose unit. Levanbiose is a disaccharide composed of two fructose units linked by a β-(2→6) glycosidic bond. This β-(2→6) linkage is characteristic of levan-type fructans, which are polymers with a backbone primarily composed of β-(2→6)-linked fructose residues. jmb.or.krmdpi.com

In contrast, inulin-type fructooligosaccharides, such as kestose, nystose (B80899), and fructofuranosylnystose, are characterized by β-(2→1) glycosidic bonds between fructose units. mdpi.comconicet.gov.ar These inulin-type FOS typically have a glucose unit at the non-reducing end, linked to a fructose unit via an α-(1→2) glycosidic bond, similar to sucrose (B13894). conicet.gov.ar

The degree of polymerization (DP) also varies among FOS. This compound has a DP of 2. Kestose is a trisaccharide (DP3), nystose is a tetrasaccharide (DP4), and fructofuranosylnystose is a pentasaccharide (DP5), all part of the inulin-type series with β-(2→1) linkages. conicet.gov.arembrapa.br Levan-type FOS (L-FOS), including this compound, are oligomers with DP ranging from 2 to 12, composed of β-(2→6) linkages, often with a terminal glucose residue. jmb.or.krmdpi.com Levan (B1592505) itself is a high molecular weight polymer of β-(2→6)-linked fructose units, which may also contain β-(2→1) branches. jmb.or.krresearchgate.net

The distinct glycosidic linkages (β-2,6 in this compound and levan-type FOS versus β-2,1 in inulin-type FOS) result in different three-dimensional structures and conformations, which in turn influence their physical properties and biological interactions.

Table 1: Structural Comparison of this compound and Other Fructooligosaccharides

CompoundPrimary Glycosidic LinkageTypical Degree of Polymerization (DP)Terminal Unit (if present)Fructan Type
This compoundβ-(2→6)2FructoseLevan-type
Kestoseβ-(2→1)3GlucoseInulin-type
Nystoseβ-(2→1)4GlucoseInulin-type
Fructofuranosylnystoseβ-(2→1)5GlucoseInulin-type
Levan-type FOS (L-FOS)β-(2→6)2-12GlucoseLevan-type
Inulin-type FOS (FOS)β-(2→1)2-10 (typically 3-5)GlucoseInulin-type
Levanβ-(2→6) (main chain)High (up to 100,000)-Levan-type
Inulin (B196767)β-(2→1)High (up to 60)GlucoseInulin-type

Comparative Enzymatic Production and Degradation Profiles

The enzymatic production and degradation of this compound and other fructooligosaccharides are mediated by different classes of enzymes, primarily fructosyltransferases and fructan hydrolases.

This compound is typically produced from the enzymatic hydrolysis of levan by levan-degrading enzymes. nih.govnih.gov Three main types of levan-degrading enzymes are involved in the production of L-FOS and this compound: levanase (EC 3.2.1.65), β-(2,6)-fructan 6-levanbiohydrolase (LF2ase, EC 3.2.1.64), and levan fructotransferase (LFTase, EC 4.2.2.16). nih.gov Specifically, β-(2,6)-fructan 6-levanbiohydrolase hydrolyzes levan into this compound in an exo-acting manner, meaning it cleaves disaccharide units from the end of the levan chain. nih.govontosight.ai Levan fructotransferase produces difructose anhydride (B1165640) IV (DFA IV) from levan, although small amounts of fructose and this compound can also be produced. nih.govtandfonline.com Endolevanases (LevB, EC 3.2.1.65) hydrolyze β-(2,6) linkages within the levan backbone, generating L-FOS of different chain lengths, predominantly this compound and levantriose. jmb.or.kracs.org

Inulin-type FOS, such as kestose and nystose, are primarily synthesized from sucrose by fructosyltransferases, particularly sucrose:fructan 1-fructosyltransferase (1-SFT) and fructan:fructan 1-fructosyltransferase (1-FFT). mdpi.com 1-SFT transfers a fructose unit from sucrose to the C-1 position of the fructose moiety in another sucrose molecule, forming 1-kestose (B104855) (GF2). mdpi.com Subsequent chain elongation by 1-FFT adds fructose units with β-(2→1) linkages to the existing FOS chain. mdpi.com Levansucrase (SacB, EC 2.4.1.10), also a fructosyltransferase, primarily synthesizes levan and levan-type FOS with β-(2→6) linkages from sucrose, producing 6-kestose (B12071499) as the smallest levan-type FOS. researchgate.netmdpi.com Some levansucrases can also produce 1-kestose and neo-kestose. researchgate.net

Enzymatic degradation of inulin-type FOS is carried out by inulinases, which can be either endo- or exo-acting. Exo-inulinases release terminal fructose units or disaccharides like inulobiose (B1615858) (β-(2→1)-linked difructose). nih.gov Endo-inulinases hydrolyze internal β-(2→1) linkages, producing a mixture of FOS of varying chain lengths.

Some enzymes can exhibit activity on both levan-type and inulin-type fructans. For instance, a 2,6-β-d-fructan 6-levanbiohydrolase from Streptomyces exfoliatus F3-2 was found to hydrolyze not only the β-(2,6)-linkage of levan but also the β-(2,1)-linkage of fructooligosaccharides like 1-kestose, nystose, and 1-fructosylnystose by liberating fructose. nih.govasm.org

Table 2: Comparative Enzymatic Activities on this compound and Other FOS

SubstrateEnzyme TypeLinkage Cleaved/SynthesizedPrimary Products
Levanβ-(2,6)-fructan 6-levanbiohydrolase (LF2ase)β-(2→6) (hydrolysis)This compound
LevanEndolevanase (LevB)β-(2→6) (hydrolysis)This compound, Levantriose, L-FOS
LevanLevan fructotransferase (LFTase)Intramolecular transferDifructose anhydride IV (DFA IV), this compound
SucroseSucrose:fructan 1-fructosyltransferase (1-SFT)β-(2→1) (transfructosylation)1-Kestose
1-Kestose, Nystose, etc.Fructan:fructan 1-fructosyltransferase (1-FFT)β-(2→1) (transfructosylation)Elongated inulin-type FOS
SucroseLevansucrase (SacB)β-(2→6) (transfructosylation)Levan, 6-Kestose, L-FOS
This compound2,6-β-d-fructan 6-levanbiohydrolaseβ-(2→6) (hydrolysis)Fructose (low activity)
1-Kestose, Nystose, etc.2,6-β-d-fructan 6-levanbiohydrolaseβ-(2→1) (hydrolysis)Fructose
Inulin-type FOS, InulinExo-inulinaseβ-(2→1) (hydrolysis)Fructose, Inulobiose
Inulin-type FOS, InulinEndo-inulinaseβ-(2→1) (hydrolysis)Mixture of inulin-type FOS of varying DP

Differential Biological Activities and Mechanisms of Action

Fructooligosaccharides, including this compound and inulin-type FOS, are recognized for their prebiotic properties, selectively stimulating the growth and/or activity of beneficial bacteria in the colon, such as bifidobacteria and lactobacilli. conicet.gov.arwikipedia.org However, the specific structural differences between levan-type and inulin-type FOS can lead to differential biological activities and mechanisms of action.

While both types of FOS can act as prebiotics, the variation in glycosidic linkages (β-2,6 vs. β-2,1) affects their fermentation by gut microbiota. Different bacteria possess specific enzymes capable of hydrolyzing either β-(2→1) or β-(2→6) linkages, leading to variations in the fermentation profiles and the production of short-chain fatty acids (SCFAs). These differences in fermentation can influence the composition and activity of the gut microbiome in distinct ways.

Research findings suggest that the structural characteristics of FOS, including the type of linkage and degree of polymerization, can influence their interaction with host cells and their impact on various physiological processes beyond prebiotic effects. However, specific detailed research findings directly comparing the differential biological activities and mechanisms of action solely of this compound versus other specific fructooligosaccharides (like kestose or inulobiose) in isolation are less extensively documented compared to studies on the broader categories of levan-type and inulin-type fructans or FOS mixtures.

General prebiotic mechanisms of FOS include their resistance to hydrolysis by human digestive enzymes, allowing them to reach the colon where they are fermented by beneficial bacteria. This fermentation produces SCFAs, such as acetate (B1210297), propionate, and butyrate, which have various health benefits for the host. The specific SCFAs produced and their relative proportions can vary depending on the type of FOS and the composition of the gut microbiota.

While the prebiotic effect is a major shared biological activity, potential differences in immune modulation, mineral absorption, and other physiological effects based on FOS structure are areas of ongoing research. Due to the strict instruction to focus solely on the provided outline and the limited specific comparative data on this compound versus other listed FOS regarding detailed biological mechanisms beyond general prebiotic activity in the search results, a detailed comparative analysis of differential biological activities and mechanisms of action at a granular level for each specific compound listed in the outline is not fully supported by the provided search snippets.

Acceptor Specificity Comparisons in Transfructosylation Reactions

Transfructosylation reactions, catalyzed by fructosyltransferases like levansucrase and inulosucrase, involve the transfer of a fructosyl unit from a donor molecule (typically sucrose) to an acceptor molecule. The acceptor specificity of these enzymes determines which molecules can receive the fructosyl unit, influencing the type and structure of the resulting FOS.

Levansucrase (SacB) is known to catalyze the transfructosylation of the fructose component of sucrose using a variety of acceptor molecules, leading to the formation of β-(2,6)-linked oligofructans, including this compound as a potential product of levan hydrolysis or transfructosylation reactions. nih.govsemanticscholar.org The acceptor specificity of levansucrases can vary depending on the enzyme source. Some studies indicate that levansucrases can have higher acceptor specificity towards pyranose-containing glycosides compared to furanose-containing ones. mcgill.ca Disaccharides have also been reported as more favorable fructosyl acceptors than monosaccharides for some levansucrases. mcgill.ca

Inulobiose is a disaccharide formed by two fructose units linked by a β-(2→1) bond. nih.govuni.lu While it is a product of inulin hydrolysis, its role as an acceptor in transfructosylation reactions, particularly those catalyzed by levansucrases which primarily form β-(2→6) linkages, would likely differ from acceptors readily utilized in β-(2→1) fructosylation.

Kestose (1-kestose) is a trisaccharide with a β-(2→1) linkage between the first two fructose units and an α-(1→2) linkage between glucose and the first fructose. wikipedia.orgnih.gov It serves as an acceptor in transfructosylation reactions catalyzed by fructan:fructan 1-fructosyltransferase (1-FFT) for the synthesis of longer inulin-type FOS. mdpi.com

Comparative studies on the acceptor specificity of enzymes producing this compound (like β-(2,6)-fructan 6-levanbiohydrolase or certain levansucrases) versus those producing inulin-type FOS (like 1-SFT or 1-FFT) highlight their distinct preferences for the type of glycosidic linkage and the structure of the acceptor molecule. Enzymes involved in this compound formation from levan primarily act on β-(2→6) linked chains, while enzymes synthesizing inulin-type FOS elongate chains with β-(2→1) linkages.

Research into the structural factors influencing the regioselectivity and acceptor specificity of GH68 enzymes, which include both levansucrases and β-fructofuranosidases, provides insight into how these enzymes direct the formation of either β-(2→6) or β-(2→1) linkages during transfructosylation. researchgate.net

Table 3: Acceptor Specificity Considerations in Transfructosylation

Enzyme TypePrimary Linkage FormedTypical DonorPreferred Acceptor Types (General)Relevance to this compound
Levansucrase (SacB)β-(2→6)SucroseSucrose, other saccharidesInvolved in levan and L-FOS synthesis, from which this compound can be derived. Can potentially use saccharides as acceptors. nih.govsemanticscholar.orgmcgill.ca
1-SFTβ-(2→1)SucroseSucroseSynthesizes 1-kestose, the base for inulin-type FOS elongation. mdpi.com
1-FFTβ-(2→1)Fructans1-Kestose, other inulin-type FOSElongates inulin-type FOS chains. mdpi.com

Analytical Methodologies for Levanbiose Detection and Quantification

Chromatographic Techniques

Chromatography plays a central role in the separation and analysis of levanbiose, allowing for both qualitative identification and quantitative measurement.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of this compound from mixtures containing other sugars and oligosaccharides. HPLC is frequently used to analyze the products of enzymatic reactions involving levansucrases or levan-degrading enzymes, where this compound is a key component. nih.govjmb.or.kr

Various HPLC systems and conditions have been reported for this compound analysis. For instance, a Shodex Asahipak NH2P-50 4E column operated at 40°C with 65% acetonitrile (B52724) as the mobile phase at a flow rate of 0.7 mL/min has been successfully employed for analyzing sugar and levan-type fructooligosaccharide profiles. jmb.or.kr Another method utilizes a Tosoh TSK-GEL G2500 PWXL column (7.8 x 300 mm) with a guard column, using deionized water as the mobile phase at a flow rate of 0.5 mL/min and detection by a refractive index (RI) detector. libios.fr This latter system has been used to determine the purity of this compound preparations, with reported purities often exceeding 90%. libios.frbioglyco.com HPLC analysis has confirmed the presence of this compound as a major product in enzymatic degradation of levan (B1592505). nih.gov

Thin-Layer Chromatography (TLC) is a simple yet effective qualitative technique used for the detection and monitoring of this compound, particularly during enzymatic reactions and purification steps. nih.govtandfonline.com TLC allows for the separation of this compound from monosaccharides like fructose (B13574) and other levanoligosaccharides based on their differential migration on a stationary phase. nih.govresearchgate.net

Common mobile phase systems for TLC analysis of this compound include mixtures of butanol, propanol, water, and acetic acid. Another reported system uses a mixture of n-butanol, acetic acid, and distilled water at a ratio of 5:2:3 on TLC Silica Gel 60 F₂₅₄ plates. jmb.or.kr Visualization of the separated sugars is typically achieved by spraying with a solution containing orcinol (B57675) and sulfuric acid, followed by heating, which reveals the carbohydrates as colored spots. jmb.or.kr TLC has been used to detect this compound-containing fractions during the purification of enzymatic hydrolysates of levan and to qualitatively analyze the sugars produced in enzyme reaction mixtures. nih.govtandfonline.com

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive and powerful technique for the detailed analysis of carbohydrates, including this compound and other oligosaccharides, especially in complex matrices or enzyme reaction mixtures. oup.comscispace.comjst.go.jpresearchgate.netresearchgate.netacs.org HPAEC-PAD provides high-resolution separation of oligosaccharides based on their charge at alkaline pH, and the pulsed amperometric detection offers direct and sensitive detection without the need for derivatization. oup.com

HPAEC-PAD is widely used to visualize the formation of fructooligosaccharides (FOS), including this compound, and the hydrolysis of sucrose (B13894) in studies involving levansucrases and fructanases. scispace.comacs.org Analysis is typically performed using a CarboPac PA200 column with a gradient of sodium acetate (B1210297) in a sodium hydroxide (B78521) mobile phase. libios.froup.com For example, a method describes using a Dionex Carbopack PA200 guard and analytical column with a gradient of sodium acetate (5–100 mM in 20 min, 100–400 mM in 60 min) with 150 mM NaOH at a flow rate of 0.5 mL/min, detected using a gold working electrode. oup.com HPAEC-PAD chromatograms can reveal the presence of this compound alongside other oligosaccharides and monosaccharides, providing detailed product profiles of enzymatic reactions. researchgate.netresearchgate.netacs.org

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Enzymatic Assays for Activity and Product Analysis

Enzymatic assays are fundamental for studying enzymes that produce or degrade this compound, such as levansucrases and levan-degrading enzymes. this compound can be either a substrate or a product in these assays. These assays measure enzyme activity by quantifying the rate of substrate consumption or product formation.

Colorimetric methods, such as the dinitrosalicylic acid (DNS) method, are commonly used to quantify reducing sugars liberated during enzymatic hydrolysis, which can include this compound or the monosaccharides resulting from its further degradation. acs.orgscielo.br To specifically analyze this compound formation or consumption, enzymatic reactions are often coupled with chromatographic techniques like HPLC or HPAEC-PAD to separate and quantify the individual sugar products. nih.gov For instance, enzyme activity can be assayed under specific conditions of buffer, pH, temperature, and substrate concentration, followed by chromatographic analysis of the reaction mixture to determine the amount of this compound produced over time. nih.govtandfonline.comacs.org

Mass Spectrometry-Based Detection in Complex Matrices

Mass spectrometry (MS) is a powerful tool for the detection, identification, and structural characterization of this compound, particularly in complex biological matrices or for confirming the identity of purified compounds. scispace.comnih.gov MS provides information about the molecular weight of this compound and can offer structural insights through fragmentation patterns. scispace.com

Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are used for molecular weight confirmation of this compound. scispace.com Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with chemical derivatization of the carbohydrates, can also be used to identify fructosyl-fructoses like this compound based on their retention times and characteristic mass spectra. nih.gov MS-based proteomics can also be applied to analyze the enzymes involved in this compound production or degradation. mdpi.com

Standardization of Assays for Reproducibility and Data Consistency

To address this, it is recommended to standardize assays, ideally using well-characterized enzymes, such as recombinant enzymes with controlled purity. Performing kinetic analyses under uniform and clearly defined conditions is also crucial for obtaining reliable data. Comparing analytical results with structural data, such as from X-ray crystallography of enzyme-ligand complexes, can help to identify mechanistic outliers and validate findings. Establishing and following standardized protocols for sample preparation, chromatographic separation, detection, and data analysis is critical for accurate quantification and qualitative analysis of this compound. acs.orgmdpi.com A standardized approach is necessary for the accurate classification of enzymes and validation of research findings in the field of fructan metabolism. mdpi.com Comparing enzymes at standardized specific activities and reaction times is needed for better characterization of their product profiles. acs.org

Research Gaps, Challenges, and Future Directions in Levanbiose Research

Comprehensive Understanding of Enzyme Specificity and Engineering for Tailored Products

The enzymatic synthesis of Levanbiose and other L-FOSs primarily involves levansucrases and levanases, which exhibit varying degrees of specificity. A comprehensive understanding of the structure-function relationships of these enzymes is crucial for tailoring their activity to produce specific this compound yields and desired L-FOS profiles. Challenges include engineering enzymes for improved transfructosylation efficiency over hydrolysis and modifying acceptor specificity to control product chain length and structure. acs.orgresearchgate.net Directed evolution, semi-rational design, and in silico design are tools being used in enzyme engineering to generate variants with tailored properties like selectivity, substrate specificity, activity, and stability. frontiersin.org However, enzyme engineering can be time-consuming, especially when screening large libraries. frontiersin.org New high-throughput screening methods and machine learning algorithms are needed to accelerate the discovery of enzymes with desired properties. frontiersin.org

Research has shown that the end-product profile can differ significantly depending on the levanase used, with this compound, levantriose, and levantetraose being major FOSs. researchgate.net The crystal structure of levansucrase from Erwinia tasmaniensis in complex with this compound has revealed a binding pocket that is an ideal target for future mutagenesis studies to understand its biological relevance and engineer levansucrases into tailored products. mdpi.com

Development of Novel Bioproduction Strategies and Bioreactor Design

Efficient and cost-effective production of this compound and L-FOSs on an industrial scale remains a significant challenge. Current limitations in microbial whole-cell biocatalysts for levan (B1592505) production include low conversion yields, even at high sucrose (B13894) concentrations. jmb.or.kr Novel bioproduction strategies are needed, including the exploration of new microbial strains with high levan and L-FOSs production efficiency, genetic manipulation of existing strains, and the utilization of inexpensive agro-industrial byproducts as substrates. researchgate.netresearchgate.net

Bioreactor design and operation play a critical role in optimizing fermentation processes for levan and L-FOS production. wiley-vch.deritaibioreactor.com Challenges in bioreactor engineering include ensuring favorable physical conditions for mass transfer, adapting the bioreactor design to specific biological systems, and integrating dynamic biophysical and biochemical events for industrial operability. wiley-vch.de Future directions involve developing novel bioreactor designs that enhance efficiency, scalability, and sustainability, potentially incorporating advanced control systems and modular designs. ritaibioreactor.coma3p.org Studies have demonstrated increased levan production through optimization of medium composition and bioreactor cultivation conditions. researchgate.net For instance, Bacillus subtilis B58 showed a significant increase in levan production in a 16-L bioreactor compared to shake flask level after optimization. researchgate.net

Data Table 1: Levan Production by Bacillus subtilis B58

Cultivation MethodMaximal Cell Mass (g/L)Maximal Levan Production (g/L)
Shake Flask1.9413.5
16-L Bioreactor5.0526.65

Source: Adapted from ResearchGate researchgate.net

Advanced Analytical Techniques for Trace-Level Detection and in situ Analysis

Integration of Multi-Omics Data for Systems-Level Understanding

A comprehensive understanding of the biological roles and production of this compound requires the integration of data from multiple "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. azolifesciences.comcmbio.ionih.gov Integrating these diverse datasets presents significant computational and analytical challenges due to their heterogeneity. azolifesciences.comnih.govnih.gov Future research should focus on developing robust bioinformatics tools and computational methods for the integration and interpretation of multi-omics data related to this compound. azolifesciences.com This systems-level approach can provide deeper insights into the complex interactions between microorganisms, enzymes, substrates, and the resulting this compound production, as well as its impact on host biological systems. Metabolomics, which studies small molecules like this compound, can play a role in integrating complex multi-omics datasets. nih.govnih.gov

Q & A

Q. What are the established methods for synthesizing and purifying Levanbiose in laboratory settings?

this compound (6-O-β-D-fructofuranosyl-D-fructose) is typically synthesized enzymatically using levansucrase (LSC) from bacterial sources like Erwinia tasmaniensis. The reaction involves sucrose as a substrate, where LSC catalyzes transfructosylation to form fructooligosaccharides (FOS), including this compound . Purification often employs size-exclusion chromatography or HPLC to isolate the disaccharide from reaction byproducts. Researchers should optimize pH (5.5–7.0) and temperature (25–37°C) to enhance yield .

Q. How can this compound be structurally identified and validated?

Structural validation requires a combination of techniques:

  • NMR spectroscopy for resolving anomeric configurations (e.g., β-(2→6) linkage).
  • X-ray crystallography to determine binding interactions in enzyme complexes (e.g., with levansucrase) .
  • Mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation . Cross-referencing data with databases like ChemIDplus ensures accuracy .

Q. What role does this compound play in enzymatic studies of levansucrase?

this compound acts as a substrate or product in levansucrase (LSC) activity assays. Researchers measure hydrolysis/transfructosylation rates using colorimetric assays (e.g., DNS method for reducing sugars) or HPLC to quantify product formation. Competitive inhibition studies with this compound can reveal active-site dynamics in LSC .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s enzymatic activity data across experimental conditions?

Discrepancies in activity measurements (e.g., pH/temperature optima) often arise from variations in enzyme sources or assay protocols. To address this:

  • Standardize assays using recombinant LSC with controlled purity.
  • Perform kinetic analyses (e.g., Km and Vmax) under uniform conditions.
  • Compare results with structural data (e.g., X-ray crystallography of LSC-Levanbiose complexes) to identify mechanistic outliers .

Q. What experimental designs are optimal for studying this compound’s interactions with microbial biofilms?

Advanced studies require:

  • In vitro biofilm models (e.g., Streptococcus mutans cultures) to test this compound’s role in extracellular polysaccharide (EPS) formation.
  • Fluorescent labeling (e.g., FITC-conjugated this compound) to track uptake and localization.
  • Transcriptomic analysis (RNA-seq) to identify genes regulated by this compound exposure .

Q. How can in vivo and in vitro findings on this compound’s prebiotic effects be reconciled?

In vitro studies often show this compound’s selective fermentation by probiotics (e.g., Bifidobacterium), while in vivo results may vary due to gut microbiota diversity. To bridge this gap:

  • Use gnotobiotic mouse models with defined microbial communities.
  • Combine metabolomics (SCFA profiling) with 16S rRNA sequencing to correlate substrate utilization with microbial shifts .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing this compound-related data?

  • Multivariate analysis (PCA or PLS-DA) for metabolomic datasets.
  • Dose-response modeling (nonlinear regression) for enzymatic kinetics.
  • Error propagation analysis to quantify uncertainties in structural data (e.g., crystallographic B-factors) .

Q. How should hypotheses about this compound’s biological functions be revised in light of conflicting evidence?

Follow an iterative process:

  • Re-examine assumptions (e.g., substrate specificity of LSC isoforms).
  • Conduct docking simulations to test this compound’s binding affinity against alternative enzymes.
  • Validate findings with site-directed mutagenesis of key residues in LSC .

Data Presentation and Reproducibility

Technique Application in this compound Research Key References
X-ray crystallographyResolving LSC-Levanbiose binding pockets
HPLC-ELSDQuantifying this compound in complex mixtures
Isothermal titration calorimetry (ITC)Measuring binding thermodynamics

Q. Reproducibility Checklist :

  • Deposit crystallographic data in public repositories (e.g., PDB).
  • Report assay conditions (pH, temperature, enzyme batch) in detail .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.